3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Sulfanylmethyl Group: This step involves the reaction of the quinoxaline derivative with a thiol compound under basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: The ester group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can interact with nucleic acids or proteins, potentially disrupting their function. The sulfanylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Quinoxalin-2-ylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(Quinoxalin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the sulfanylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This group may enhance the compound’s reactivity and potential bioactivity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 3-(quinoxalin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-9-8-13(11-21)12-24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11-12H2,1-3H3 |
InChI Key |
PRFXSZGTGMRPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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